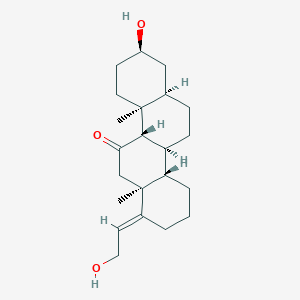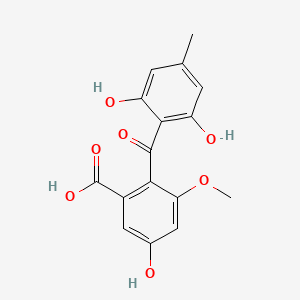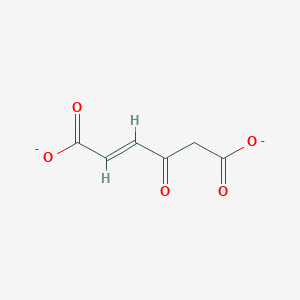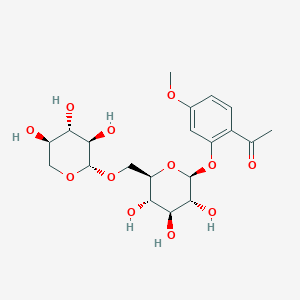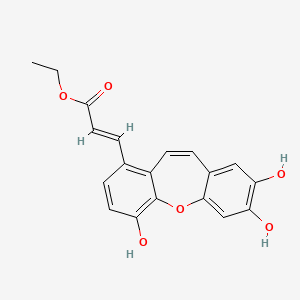
Paeonilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paeonilide is a benzoate ester. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Isolation
- Paeonilide, a monoterpenoid metabolite from Paeonia delavayi roots, demonstrates anti-platelet activating factor activity. It has been synthesized through a process involving benzoyl peroxide-promoted radical addition and topologically favored cyclization, simplifying its production (Du, Liu, & Linhardt, 2007).
- The isolation of paeonilide and its structural establishment through spectroscopic and X-ray crystallographic analyses have been documented. This compound exhibits an anti-PAF effect with a specific IC50 value (Liu Ji-kai et al., 2000).
Total Synthesis
- The total synthesis of paeonilide has been achieved from 2-hydroxy-4-methylacetophenone, providing insights into the compound’s structure and potential for further study (Wang et al., 2006).
Enantioselective Synthesis
- An enantioselective synthesis of (-)-paeonilide has been reported, indicating a potential for stereoselective medicinal chemistry applications (Harrar & Reiser, 2012).
Chemical Reactions and Synthesis Methods
- Studies have focused on the reactivity umpolung in intramolecular ring closure of butenolides, leading to a concise total synthesis of paeonilide. These findings contribute to the understanding of its chemical behavior and synthesis possibilities (Deore & Argade, 2013).
properties
Product Name |
Paeonilide |
|---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
[(3R,3aR,6aR)-5-oxo-6a-(2-oxopropyl)-2,3,3a,4-tetrahydrofuro[2,3-b]furan-3-yl]methyl benzoate |
InChI |
InChI=1S/C17H18O6/c1-11(18)8-17-14(7-15(19)23-17)13(10-22-17)9-21-16(20)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3/t13-,14+,17+/m0/s1 |
InChI Key |
KPLJENFVVZWBMN-JJRVBVJISA-N |
Isomeric SMILES |
CC(=O)C[C@]12[C@H](CC(=O)O1)[C@H](CO2)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)CC12C(CC(=O)O1)C(CO2)COC(=O)C3=CC=CC=C3 |
synonyms |
paeonilide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



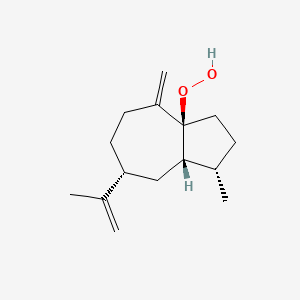
![8-oxo-3-thiomorpholino-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile](/img/structure/B1247310.png)
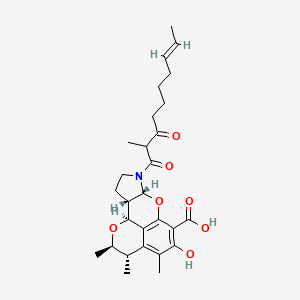
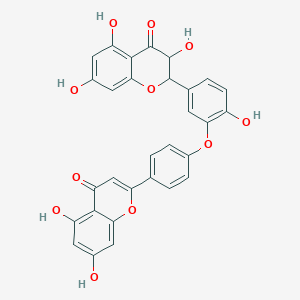
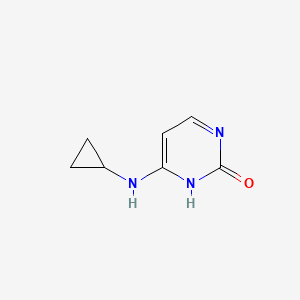
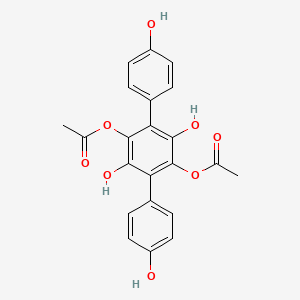
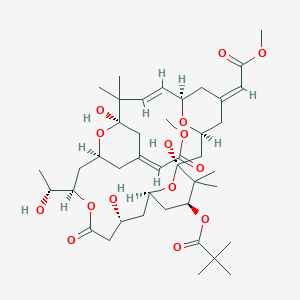
![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1247323.png)
![(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester](/img/structure/B1247325.png)
